Cas no 126534-87-0 (3-Formylbenzamide)

3-Formylbenzamide (CAS 34284-72-5) is a versatile aromatic aldehyde derivative with the molecular formula C8H7NO2. This compound features both a formyl group and an amide functional group on a benzene ring, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its reactive aldehyde group enables participation in condensation and nucleophilic addition reactions, while the amide moiety offers stability and hydrogen-bonding potential. 3-Formylbenzamide is commonly utilized in the synthesis of heterocyclic compounds, Schiff bases, and bioactive molecules. The compound is characterized by its high purity, consistent reactivity, and compatibility with a range of solvents, ensuring reliable performance in research and industrial processes.
3-Formylbenzamide structure
3-Formylbenzamide structure
Product Name:3-Formylbenzamide
CAS No:126534-87-0
MF:C8H7NO2
MW:149.146682024002
MDL:MFCD09758970
CID:103405
PubChem ID:10630670
Update Time:2025-05-23

3-Formylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Formylbenzamide
    • Benzamide, 3-formyl-
    • Benzamide, 3-formyl- (9CI)
    • 3-carboxaMidobenzaldehyde
    • 3-Formyl-benzamide
    • 3-Carbamoylbenzaldehyde
    • 3-carbamoyl-benzaldehyde
    • AYYCJLDODRZCOB-UHFFFAOYSA-N
    • BDBM50087787
    • 5247AA
    • NE14423
    • EN300-66935
    • CHEMBL43885
    • 126534-87-0
    • P16787
    • BS-13538
    • A889410
    • DTXSID60442649
    • MFCD09758970
    • Z1065725946
    • CS-W021929
    • JPS4T8V8EM
    • AKOS006240030
    • SCHEMBL723945
    • SY065783
    • DB-366495
    • XH0520
    • MDL: MFCD09758970
    • Inchi: 1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11)
    • InChI Key: AYYCJLDODRZCOB-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=C(C=O)C=1)N

Computed Properties

  • Exact Mass: 149.04771
  • Monoisotopic Mass: 149.047678466g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 60.2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 317.5±25.0 °C at 760 mmHg
  • Flash Point: 145.8±23.2 °C
  • PSA: 60.16
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

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3-Formylbenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:126534-87-0)3-Formylbenzamide
Order Number:A889410
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:27
Price ($):202.0
Email:sales@amadischem.com

Additional information on 3-Formylbenzamide

Research Brief on 3-Formylbenzamide (CAS: 126534-87-0) in Chemical Biology and Pharmaceutical Applications

3-Formylbenzamide (CAS: 126534-87-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile role as a synthetic intermediate and potential bioactive scaffold. This aromatic aldehyde-amide hybrid structure serves as a key building block for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted drug design. Recent studies have highlighted its utility in medicinal chemistry, where its unique electronic and steric properties enable selective interactions with biological targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 3-Formylbenzamide as a precursor for developing potent kinase inhibitors. The research team utilized the formyl group for Schiff base formation with various amine-containing pharmacophores, yielding compounds with nanomolar activity against tyrosine kinases implicated in cancer progression. The electron-withdrawing nature of the amide group at the meta position was found to significantly influence the binding affinity of the resulting inhibitors.

In pharmaceutical formulation research, 3-Formylbenzamide has shown promise as a stabilizer for peptide-based drugs. A recent patent application (WO202318765A1) describes its use in preventing aggregation of therapeutic peptides during lyophilization and storage. The compound's ability to form hydrogen bonds with peptide backbones while maintaining low toxicity makes it particularly valuable for biopharmaceutical applications requiring long-term stability.

Metabolic studies of 3-Formylbenzamide derivatives have revealed interesting pharmacokinetic properties. Research published in Drug Metabolism and Disposition (2024) identified that the introduction of electron-donating groups at specific positions can significantly alter the compound's metabolic clearance rates while maintaining favorable oral bioavailability. These findings open new possibilities for structure-activity relationship optimization in drug discovery programs.

The compound's role in PROTAC (Proteolysis Targeting Chimera) development has been particularly noteworthy. Several recent publications have highlighted 3-Formylbenzamide derivatives as effective linkers in bifunctional molecules designed for targeted protein degradation. The balance between hydrophilicity and rigidity provided by this scaffold appears optimal for maintaining cellular permeability while ensuring proper ternary complex formation between the target protein and E3 ubiquitin ligase.

Emerging safety data from preclinical studies suggest that 3-Formylbenzamide core structures generally exhibit favorable toxicity profiles, with most derivatives showing minimal off-target effects in comprehensive in vitro pharmacological screening. However, researchers note that careful consideration of substituent effects is required, as certain modifications can lead to unexpected metabolic activation pathways.

From a synthetic chemistry perspective, recent advances in catalytic formylation methods have significantly improved the accessibility of 3-Formylbenzamide derivatives. A 2024 Nature Communications paper described a novel palladium-catalyzed direct formylation protocol that enables late-stage functionalization of complex benzamide scaffolds, greatly expanding the structural diversity accessible for biological evaluation.

Looking forward, the unique properties of 3-Formylbenzamide position it as a valuable scaffold for addressing current challenges in drug discovery, particularly in the development of covalent inhibitors and targeted protein degraders. Ongoing research is exploring its application in emerging therapeutic areas such as targeted protein stabilization and allosteric modulator design, suggesting that this versatile building block will continue to play an important role in pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:126534-87-0)3-Formylbenzamide
A889410
Purity:99%
Quantity:5g
Price ($):202.0
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